Cas no 15295-43-9 (phenyl(2-phenylcyclopropyl)methanone)

phenyl(2-phenylcyclopropyl)methanone structure
15295-43-9 structure
Productnaam:phenyl(2-phenylcyclopropyl)methanone
CAS-nummer:15295-43-9
MF:C16H14O
MW:222.281764507294
MDL:MFCD09888791
CID:142700
PubChem ID:288136

phenyl(2-phenylcyclopropyl)methanone Chemische en fysische eigenschappen

Naam en identificatie

    • Methanone,phenyl(2-phenylcyclopropyl)-
    • phenyl-(2-phenylcyclopropyl)methanone
    • 1-benzoyl-2-(2-oxo-2-phenyl-ethylsulfanyl)-1H-benzoimidazole
    • 1-Benzoyl-2-phenacylthiobenzimidazol
    • 1-benzoyl-2-phenylcyclopropane
    • 1H-Benzimidazole, 1-benzoyl-2-[(2-oxo-2-phenylethyl)thio]-
    • 2-[(1-benzoyl-1H-1,3-benzodiazol-2-yl)sulfanyl]-1-phenylethan-1-one
    • AC1MTZ8X
    • AC1Q5HOF
    • CTK2C2559
    • phenyl 2-phenylcyclopropyl ketone
    • phenyl(2-phenylcyclopropyl)methanone
    • phenyl-(2-phenyl-cyclopropyl)-methanone
    • starbld0046945
    • 15295-43-9
    • Methanone, phenyl(2-phenylcyclopropyl)-
    • SCHEMBL13975670
    • NSC168921
    • 1145-91-1
    • NSC-148869
    • NSC148869
    • AKOS015946035
    • NS-02722
    • MFCD09888791
    • NSC-172578
    • NSC-168921
    • NSC172578
    • DTXSID80921401
    • SMR001798342
    • CHEMBL2132509
    • 1145-92-2
    • MLS002920756
    • MDL: MFCD09888791
    • Inchi: InChI=1S/C16H14O/c17-16(13-9-5-2-6-10-13)15-11-14(15)12-7-3-1-4-8-12/h1-10,14-15H,11H2
    • InChI-sleutel: ZLYYQUZSKSMWAG-UHFFFAOYSA-N
    • LACHT: C1(C(C2CC2C2C=CC=CC=2)=O)C=CC=CC=1

Berekende eigenschappen

  • Exacte massa: 222.10452
  • Monoisotopische massa: 222.104
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 0
  • Aantal waterstofbondacceptatoren: 1
  • Zware atoomtelling: 17
  • Aantal draaibare bindingen: 3
  • Complexiteit: 271
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 2
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 3.5
  • Topologisch pooloppervlak: 17.1Ų

Experimentele eigenschappen

  • Dichtheid: 1.143
  • Kookpunt: 357.4°Cat760mmHg
  • Vlampunt: 155.1°C
  • Brekindex: 1.615
  • PSA: 17.07
  • LogboekP: 3.67300

phenyl(2-phenylcyclopropyl)methanone Prijsmeer >>

Onderneming No. Productnaam Cas No. Zuiverheid Specificatie Prijs updatetijd Onderzoek
TRC
B523013-10mg
phenyl(2-phenylcyclopropyl)methanone
15295-43-9
10mg
$ 50.00 2022-06-07
OTAVAchemicals
1041088-1000MG
phenyl(2-phenylcyclopropyl)methanone
15295-43-9 95%
1g
$459 2023-06-25
OTAVAchemicals
1041088-100MG
phenyl(2-phenylcyclopropyl)methanone
15295-43-9 95%
100MG
$148 2023-06-25
A2B Chem LLC
AD71023-250mg
Methanone,phenyl(2-phenylcyclopropyl)-
15295-43-9 95%
250mg
$430.00 2024-04-20
OTAVAchemicals
1041088-50MG
phenyl(2-phenylcyclopropyl)methanone
15295-43-9 95%
50MG
$112 2023-06-25
OTAVAchemicals
1041088-250MG
phenyl(2-phenylcyclopropyl)methanone
15295-43-9 95%
250MG
$207 2023-06-25
TRC
B523013-50mg
phenyl(2-phenylcyclopropyl)methanone
15295-43-9
50mg
$ 210.00 2022-06-07
TRC
B523013-100mg
phenyl(2-phenylcyclopropyl)methanone
15295-43-9
100mg
$ 295.00 2022-06-07
A2B Chem LLC
AD71023-100mg
Methanone,phenyl(2-phenylcyclopropyl)-
15295-43-9 95%
100mg
$365.00 2024-04-20
A2B Chem LLC
AD71023-50mg
Methanone,phenyl(2-phenylcyclopropyl)-
15295-43-9 95%
50mg
$325.00 2024-04-20

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